molecular formula C8H14O B042903 6-Methyl-5-hepten-2-one CAS No. 110-93-0

6-Methyl-5-hepten-2-one

Cat. No.: B042903
CAS No.: 110-93-0
M. Wt: 126.20 g/mol
InChI Key: UHEPJGULSIKKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

6-Methyl-5-hepten-2-one plays a significant role in biochemical reactions. It is synthesized from multiple nutrient precursors, such as amino acids, fatty acids, and carotenoids . The compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and metabolism

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these influences are still being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors during its metabolism This can also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulcatone can be synthesized through a condensation reaction involving isoamyl olefine aldehyde and acetone in the presence of a catalyst . The process involves two main steps: a condensation step and a selective reduction step. The condensation step includes adding acetone and a catalyst, followed by the dropwise addition of isoamyl olefine aldehyde. The selective reduction step involves hydrogenation using a transition metal catalyst such as palladium or rhodium .

Industrial Production Methods

In industrial settings, sulcatone is produced using a similar method but on a larger scale. The process ensures high molar yield and product content, with sulcatone purity reaching up to 98.7% . The use of phase-transfer catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Sulcatone undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is its reduction to sulcatol, catalyzed by the enzyme sulcatone reductase .

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

6-methylhept-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEPJGULSIKKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021629
Record name 6-Methyl-5-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour
Record name 5-Hepten-2-one, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylhept-5-en-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11272
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Sulcatone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Methyl-5-hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

72.00 to 73.00 °C. @ 18.00 mm Hg
Record name Sulcatone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol)
Record name Sulcatone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Methyl-5-hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.854
Record name 6-Methyl-5-hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.75 [mmHg]
Record name 6-Methylhept-5-en-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11272
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

110-93-0, 409-02-9
Record name 6-Methyl-5-hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylheptenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylheptenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-5-HEPTEN-2-ONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-METHYL-5-HEPTEN-2-ONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hepten-2-one, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-5-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylhept-5-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL HEPTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulcatone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-67 °C
Record name Sulcatone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Apart from the improvements according to the present invention, this process has been disclosed by Teisseire et al. "Recherches," June 1956, page 31. The yield is only about 56%, which is entirely inadequate for industrial syntheses. If, instead of an alkyl acetoacetate, diketene is reacted with 2-methyl-3-buten-2-ol in the presence of aluminum triisopropylate, 2-methyl-2-hepten-6-one is obtained in a yield of 83% (cf. "Advances in Organic Chemistry," Volume II, 1960, page 246). It is to be deduced from the last-mentioned publication that for the manufacture of 2-methyl-2-hepten-6-one, diketene is to be preferred over an alkyl acetoacetate as the starting material. This is undoubtedly true on a laboratory scale, but unacceptable for the industrial manufacture of methylheptenone. For safety reasons alone, the instability of diketene demands the use of expensive apparatus. In addition, in order to achieve high yields and smooth operation of the plant, measures are required which substantially cancel out the advantage of the good yield. Further, German Pat. No. 1,068,696 discloses the preparation of 2-methyl-2-hepten-6-one by passing 2-methyl-3-buten-2-ol into a reaction mixture which has been preheated to 160°-250° C. and comprises an alkyl acetoacetate, a mixture of an alkyl acetoacetate and an inert solvent, or a mixture of 2-methyl-3-buten-2-ol, an alkyl acetoacetate and a solvent. However, this process also gives yields of only from 63 to 66% of theory, based on alkyl acetoacetate converted.
[Compound]
Name
alkyl acetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aluminum triisopropylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Process (iii): A process in which prenyl chloride obtained by the reaction of isoprene with hydrogen chloride is allowed to react with acetone in the presence of an equimolar amount of an alkali based on the prenyl chloride to give 6-methyl-5-hepten-2-one (see, e.g., U.S. Pat. Nos. 3,983,175 and 3,984,475).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 637 g of linalool (91% pure), 36 g of methyl acetoacetate, 6 g of 3-methyl-but-1-en-3-ol and 8.6 g of aluminum isopropylate was heated to 165° C. in the apparatus described in Example 12, and 642 g of methyl acetoacetate and 211 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 10 hours whilst maintaining a reaction temperature of 165° C., the temperature at the 2nd theoretical plate being kept at about 100° C. After a further 4 hours' reaction time at 165° C., the mixture was worked up by distillation. 681 g of geranylacetone, 212 g of 2-methyl-hept-2-en-6-one and 37 g of unconverted 3-methyl-but-1-en-3-ol were obtained. The selectivities achieved are accordingly as follows: 87% based on 3-methyl-but-1-en-3-ol, 94%, based on linalool, and 88%, based on methyl acetoacetate.
Quantity
637 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
aluminum isopropylate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
642 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5-hepten-2-one
Reactant of Route 2
6-Methyl-5-hepten-2-one
Reactant of Route 3
Reactant of Route 3
6-Methyl-5-hepten-2-one
Reactant of Route 4
6-Methyl-5-hepten-2-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-5-hepten-2-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-5-hepten-2-one
Customer
Q & A

Q1: What is 6-methyl-5-hepten-2-one commonly known for?

A1: this compound is a volatile organic compound known for its contribution to the aroma of various fruits, including tomatoes and apples. It imparts fruity, citrus-like, and green notes to their flavor profiles. [, ]

Q2: Is this compound found naturally in plants?

A2: Yes, this compound is naturally produced by several plant species, including Osmanthus fragrans, Iris species, and watermelon. It contributes to their characteristic aroma profiles. [, , ]

Q3: How does nitrogen application affect this compound levels in tomatoes?

A4: Studies show that increasing nitrogen application in cherry tomato plants leads to higher concentrations of this compound in the fruits. [] This suggests that nitrogen availability can influence the biosynthesis of this volatile compound in plants.

Q4: How is this compound biosynthesized in plants?

A5: this compound is a carotenoid-derived volatile compound. It is generated through the enzymatic cleavage of carotenoids, specifically lycopene, at the 5,6 or 5',6' bond positions. []

Q5: What enzyme is responsible for cleaving lycopene to produce this compound?

A6: The enzyme responsible for this cleavage is Carotenoid Cleavage Dioxygenase 1 (CCD1). [, ]

Q6: What factors influence the activity of CCD1 in cleaving lycopene?

A7: The activity of CCD1 is influenced by the saturation status between specific carbon atoms in the carotenoid molecule, as well as the presence of methyl groups at particular positions. []

Q7: Can other carotenoids besides lycopene be cleaved by CCD1 to produce this compound?

A8: No, while CCD1 can cleave various linear and cyclic carotenoids, this compound production has only been observed from lycopene. []

Q8: What is the role of this compound in apple superficial scald?

A10: this compound is believed to be a product of α-farnesene autoxidation, a process implicated in the development of superficial scald in apples. It is considered a potential biochemical marker for monitoring oxidative stress in apples. []

Q9: Can this compound formation be reduced in food processing?

A11: Yes, the use of antioxidants like butylated hydroxytoluene and diphenylamine has been shown to significantly reduce the formation of this compound during the autoxidation of conjugated trienols in apples. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q11: What are some common reactions involving this compound?

A11: this compound can undergo reactions typical of ketones and alkenes. Some examples include:

  • Hydrogenation: The C=O bond can be selectively hydrogenated to produce 6-methyl-5-hepten-2-ol using a copper catalyst. []
  • Darzens Condensation: Reaction with methyl chloroacetate can yield α,β-epoxy esters, which can be further converted to 2,6-dimethyl-5-heptenal. []
  • Grignard Reaction: Can be used to introduce an alkyl group to the carbonyl carbon. []
  • Atmospheric Reactions: Reacts with atmospheric oxidants like OH radicals, NO3 radicals, and ozone, impacting its atmospheric lifetime. []

Q12: What is the significance of phase-transfer catalysis in the synthesis of this compound?

A14: Phase-transfer catalysts like quaternary ammonium salts facilitate the reaction between acetone and prenyl chloride in a biphasic system (aqueous NaOH and organic phase), improving the yield of this compound. [, ]

Q13: How does this compound influence insect behavior?

A13: this compound acts as a semiochemical for several insect species:

  • Attractant: It attracts the salmon louse (Lepeophtheirus salmonis), the small hive beetle (Aethina tumida), and the dark black chafer (Holotrichia parallela). [, , ]
  • Component of Repellent Blend: It is a component of zebra skin odor, which repels the savannah tsetse fly (Glossina pallidipes). []

Q14: What is the role of this compound in mosquito oviposition?

A16: Research indicates that this compound, along with dimethyl disulfide and dimethyl trisulfide, is released from suboptimal mosquito breeding habitats. These compounds act as deterrents for gravid Anopheles gambiae females, influencing their oviposition site selection. []

Q15: What analytical methods are used to detect and quantify this compound?

A15: Several analytical techniques are employed for analyzing this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used to separate, identify, and quantify this compound in complex mixtures like plant extracts and food samples. [, , , , , , , ]
  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is useful for quantifying this compound based on its retention time and detector response. [, ]
  • Gas Chromatography-Olfactometry (GC-O): This method helps determine the odor threshold and perceived intensity of this compound in various matrices. [, ]
  • Solid-Phase Microextraction (SPME): This technique is employed for pre-concentrating volatile compounds like this compound from headspace samples before GC analysis. [, , ]
  • Liquid-Liquid Extraction (LLE): This technique is used to extract this compound from complex matrices before analysis by GC-MS. []
  • Proton Transfer Reaction - Time of Flight - Mass Spectrometry (PTR-ToF-MS): This technique can rapidly measure volatile organic compounds, including this compound, released from apple tissues during storage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.